methyl 3-{[({[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate
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Overview
Description
METHYL 3-[(2-{[1-BENZYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]BENZOATE is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2-{[1-BENZYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]BENZOATE typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.
Attachment of the Benzyl Group: This step involves a nucleophilic substitution reaction where a benzyl halide reacts with the benzimidazole core.
Formation of the Sulfanyl Linkage: This involves the reaction of the benzimidazole derivative with a thiol compound.
Acetamido Group Introduction: This step involves the acylation of the amine group with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or the benzimidazole core, leading to the formation of amines or reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzimidazole core and trifluoromethyl group make it a potential candidate for drug development, particularly for antiviral, anticancer, and antimicrobial agents.
Material Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of METHYL 3-[(2-{[1-BENZYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[(2-{[1-BENZYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]BENZOATE
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
Uniqueness
METHYL 3-[(2-{[1-BENZYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]BENZOATE is unique due to its combination of a benzimidazole core, a trifluoromethyl group, and a benzoate ester. This combination of functional groups provides the compound with unique chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C26H22F3N3O3S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
methyl 3-[[[2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetyl]amino]methyl]benzoate |
InChI |
InChI=1S/C26H22F3N3O3S/c1-35-24(34)19-9-5-8-18(12-19)14-30-23(33)16-36-25-31-21-13-20(26(27,28)29)10-11-22(21)32(25)15-17-6-3-2-4-7-17/h2-13H,14-16H2,1H3,(H,30,33) |
InChI Key |
IXTOQZLXRYRVQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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